molecular formula C9H16N2O B7931738 N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide

N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide

Cat. No.: B7931738
M. Wt: 168.24 g/mol
InChI Key: FDYLUVNHXYRWKZ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide is a chemical compound characterized by the presence of a cyclopropyl group and a pyrrolidinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide typically involves the reaction of cyclopropylamine with pyrrolidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

  • Cyclopropylamine + Pyrrolidine + Acetic Anhydride → this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are optimized to achieve maximum yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding N-oxide derivatives.
  • Reduction : Reduction reactions can lead to the formation of amine derivatives.
  • Substitution : The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
  • Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
  • Substitution : Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide has several scientific research applications, including:

  • Medicinal Chemistry : The compound is studied for its potential pharmacological properties, including its role as a building block for drug development.
  • Biological Research : It is used in the study of biological pathways and mechanisms, particularly those involving amide-containing compounds.
  • Industrial Applications : The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrrolidinyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

  • N-Cyclopropyl-N-®-pyrrolidin-3-yl-acetamide
  • N-Cyclopropyl-N-(S)-pyrrolidin-3-yl-acetamide

Uniqueness: N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological profiles, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-N-pyrrolidin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7(12)11(8-2-3-8)9-4-5-10-6-9/h8-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYLUVNHXYRWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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